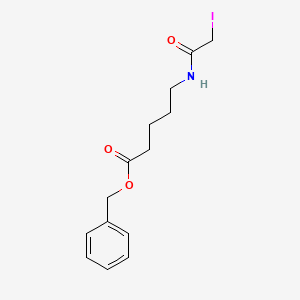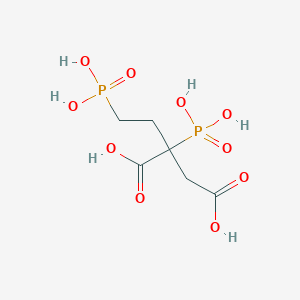
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is a chemical compound with the molecular formula C7H11O9P It is a phosphonic acid derivative that contains both phosphono and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of butanedioic acid derivatives with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The phosphono and carboxylic acid groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural phosphonates.
Wirkmechanismus
The mechanism of action of 2-Phosphono-2-(2-phosphonoethyl)butanedioic acid involves its interaction with molecular targets such as enzymes. The compound can mimic natural phosphonates and carboxylates, allowing it to inhibit metabolic enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with similar functional groups.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with similar structural features.
Uniqueness
2-Phosphono-2-(2-phosphonoethyl)butanedioic acid is unique due to its specific combination of phosphono and carboxylic acid groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
65402-32-6 |
|---|---|
Molekularformel |
C6H12O10P2 |
Molekulargewicht |
306.10 g/mol |
IUPAC-Name |
2-phosphono-2-(2-phosphonoethyl)butanedioic acid |
InChI |
InChI=1S/C6H12O10P2/c7-4(8)3-6(5(9)10,18(14,15)16)1-2-17(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
FVELLNXPMFCHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(O)O)C(CC(=O)O)(C(=O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


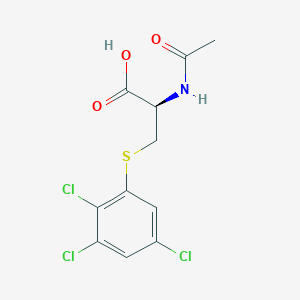

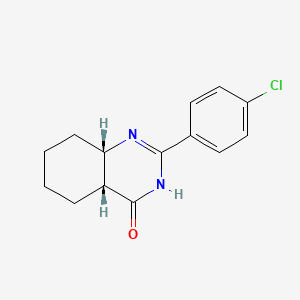
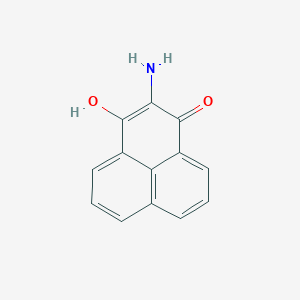
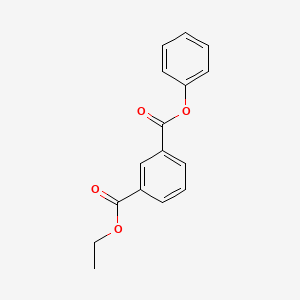

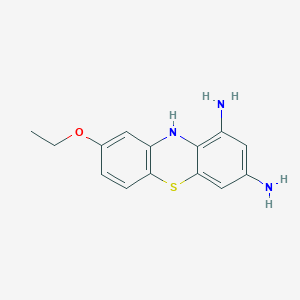
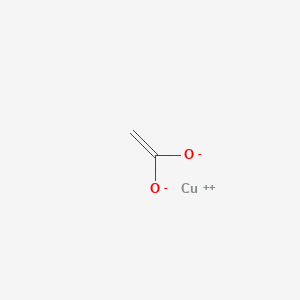


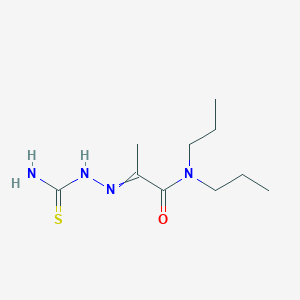
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
